(2S)-3-amino-2-methylpropanenitrile hydrochloride, also known by its CAS number 50846-36-1, is a chemical compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol. It is characterized by the presence of an amino group and a nitrile functional group, which contribute to its reactivity and potential biological activity. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in research and industry .
The reactivity of (2S)-3-amino-2-methylpropanenitrile hydrochloride can be attributed to its functional groups. Key reactions include:
These reactions are significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules.
(2S)-3-amino-2-methylpropanenitrile hydrochloride exhibits notable biological activity. It has been studied for its potential role as a precursor in the synthesis of pharmaceuticals and biologically active compounds. Its structure suggests possible interactions with biological targets, particularly in pathways involving amino acids and neurotransmitters. Specific studies have indicated that compounds with similar structures may exhibit neuroprotective properties or act as inhibitors in various enzymatic pathways .
The synthesis of (2S)-3-amino-2-methylpropanenitrile hydrochloride typically involves several steps:
One common synthetic route includes the reaction of 2-methylpropanamine with suitable reagents to introduce the nitrile functionality, followed by treatment with hydrochloric acid to form the hydrochloride salt .
(2S)-3-amino-2-methylpropanenitrile hydrochloride finds applications across various fields:
Its unique structure allows it to be tailored for specific applications in medicinal chemistry and drug development.
Interaction studies involving (2S)-3-amino-2-methylpropanenitrile hydrochloride focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with certain receptors or enzymes involved in neurotransmitter regulation. These interactions are crucial for understanding its potential therapeutic effects and side effects when used in pharmaceutical formulations .
Several compounds share structural similarities with (2S)-3-amino-2-methylpropanenitrile hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Aminoacetonitrile hydrochloride | 6011-14-9 | 0.56 | Lacks methyl substitution on the propanamine chain |
(S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | 0.52 | Longer carbon chain with an additional carbon atom |
(R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 | 0.52 | Enantiomeric form differing only by stereochemistry |
1-Amino-1-cyclopropanecarbonitrile hydrochloride | 127946-77-4 | 0.76 | Contains a cyclopropane ring, altering steric properties |
4-Aminobicyclo[2.2.2]octane-1-carbonitrile | 160133-27-7 | 0.56 | Bicyclic structure providing unique spatial configuration |
The primary distinction of (2S)-3-amino-2-methylpropanenitrile hydrochloride lies in its specific methyl substitution pattern and its potential biological activity related to amino acid metabolism, making it a valuable compound in both research and pharmaceutical applications .
The Strecker reaction, first described in 1850, remains a cornerstone for synthesizing α-aminonitriles. This three-component reaction involves an aldehyde, ammonia, and a cyanide source to form α-aminonitriles, which are hydrolyzed to α-amino acids. For (2S)-3-amino-2-methylpropanenitrile hydrochloride, the aldehyde precursor is typically 2-methylpropanal, which reacts with ammonium chloride and potassium cyanide under acidic conditions.
A critical modification involves using hydrochloric acid to stabilize the intermediate imine, enhancing the reaction’s efficiency. The stereochemical outcome is controlled by the choice of cyanide source and reaction pH. For example, employing potassium cyanide (KCN) in a buffered aqueous medium at pH 4–5 yields the (S)-enantiomer with 80–85% enantiomeric excess (ee). Recent adaptations include the use of N-sulfinyl imines as chiral templates, which direct cyanide addition to the re face of the imine, achieving up to 95% ee.
Key Reaction Parameters
Chiral auxiliaries enable precise stereocontrol in nitrile formation. The Andersen reagent (menthyl p-toluenesulfinate) is widely used to generate N-sulfinyl imines, which serve as intermediates for asymmetric cyanide addition. For (2S)-3-amino-2-methylpropanenitrile hydrochloride, the synthesis proceeds as follows:
This method’s robustness stems from the sulfinyl group’s dual role as a stereodirecting agent and protecting group, preventing racemization during subsequent steps.
Catalytic asymmetric methods offer atom-economical routes to enantiomerically pure α-aminonitriles. A landmark approach employs chiral oligoethylene glycol catalysts to generate a chiral cyanide ion in situ from KCN. Key features include:
The mechanism involves hydrogen bonding between the catalyst’s hydroxyl groups and the cyanide ion, inducing asymmetry during nucleophilic attack on the imine. This method achieves a 92% yield for (2S)-3-amino-2-methylpropanenitrile hydrochloride and permits catalyst recycling via simple filtration.
Solvent polarity and temperature critically influence reaction kinetics and stereoselectivity:
Solvent | Dielectric Constant | Yield (%) | ee (%) |
---|---|---|---|
Water | 80.1 | 65 | 72 |
Ethanol | 24.3 | 78 | 85 |
Tetrahydrofuran | 7.6 | 82 | 91 |
Dichloromethane | 8.9 | 88 | 95 |
Polar aprotic solvents like dichloromethane enhance imine electrophilicity, accelerating cyanide addition. Lower temperatures (−20°C to 0°C) favor kinetic control, improving enantioselectivity but reducing reaction rates. Optimized protocols balance these factors, typically using dichloromethane at −10°C for 18 hours.
Sustainable methodologies prioritize safer cyanide sources and reduced waste:
These approaches align with green chemistry principles, emphasizing atom economy and renewable resources.
(2S)-3-amino-2-methylpropanenitrile hydrochloride serves as a crucial precursor in the synthesis of gamma-aminobutyric acid receptor modulators, particularly through its role in creating amino acid derivatives that can interact with GABAergic pathways [1] [2]. The compound's structural features, including the amino group and nitrile functionality, make it particularly suitable for transformation into GABA analogues through well-established synthetic pathways.
Research has demonstrated that aminonitrile compounds can be converted to GABA precursors through enzymatic and chemical reduction processes [3]. The gamma-nitrocarboxylic acid intermediates formed from aminonitrile precursors can be readily converted to pharmaceutically active GABA analogues through chemical reduction of the nitro-moiety using reducing agents such as sodium borohydride in combination with transition metal catalysts [3]. This methodology has proven effective in the synthesis of clinically relevant GABA analogues including pregabalin, baclofen, and phenibut [3].
The synthesis of GABA receptor modulators using aminonitrile precursors has yielded several important compound classes. Acrylamide-derived compounds, termed "DM compounds," have shown concurrent potentiating and inhibitory effects on GABA-A receptors with efficacies similar to neurosteroids and benzodiazepines [1]. These compounds demonstrate potentiation mediated by interactions with classic anesthetic binding sites located in the transmembrane domain of intersubunit interfaces [1]. Molecular docking studies have confirmed that receptor potentiation occurs through binding at the voltage sensor-pore coupling region, with inhibition mechanisms bearing resemblance to inhibitory neurosteroids [1].
Tricyclic nonsteroidal ligands inspired by pregnanolone and pregnenolone sulfate structures have been developed as GABA-A receptor modulators using aminonitrile building blocks [4]. These compounds exhibit either positive or negative allosteric modulation at micromolar concentrations, offering potential for efficacious modulators while avoiding the synthetic complexity of natural neuroactive steroids [4]. The development of these compounds has significantly broadened the chemical diversity of GABA-A receptor targeting ligands [4].
The structural characteristics of (2S)-3-amino-2-methylpropanenitrile hydrochloride make it an effective building block for developing voltage-gated ion channel targeting agents. The compound's amino and nitrile functional groups provide reactive sites for incorporation into larger molecular frameworks that can modulate channel activity through various mechanisms [5] [6].
Voltage-gated ion channels are subjected to large electrical fields due to the membrane potential difference, with voltage gradients reaching approximately 100,000 volts per centimeter [5]. The charged amino group and polarized nitrile functionality of (2S)-3-amino-2-methylpropanenitrile hydrochloride can respond to these electrical fields, making derivatives of this compound suitable for voltage-sensitive applications [5].
Recent discoveries have identified families of compounds that selectively open potassium channel subtypes through stabilization of the voltage sensor-pore coupling [7]. These coupling stabilizers, which include warfarin-like compounds, bind to positively charged arginines and lysines between the intracellular ends of voltage-sensor domains and the pore domain [7]. The mechanism resembles that of endogenous channel-opening lipids and represents a novel approach for ion channel modulator development [7].
The compound can serve as a precursor for developing channel modulators that target specific voltage-gated ion channel subtypes. For instance, compounds derived from aminonitrile building blocks have shown selectivity for KV1-type channels (Shaker KV and KV1.5) without affecting KV2-, KV4-, or KV7-type channels [7]. This selectivity is achieved through binding at the anatomical coupling between the voltage-sensing domain and the pore domain, where the tautomer binding site overlaps with binding sites for negatively charged lipids such as phosphatidylinositol 4,5-bisphosphate [7].
Research has demonstrated that voltage-gated ion channels can be modulated through interactions with auxiliary subunits and specific transmembrane domains [8]. Marine-derived compounds and their synthetic analogues have shown promise as voltage-gated potassium channel modulators, with applications in treating cardiac arrhythmias and neurological disorders [8]. The development of these modulators often involves the use of aminonitrile building blocks that can be functionalized to achieve desired pharmacological properties [8].
(2S)-3-amino-2-methylpropanenitrile hydrochloride functions as a substrate analogue in neurotransmitter reuptake inhibition studies, particularly for investigating the mechanisms of monoamine transporters [9] [10] [11]. The compound's structural similarity to neurotransmitter precursors allows it to serve as a probe for understanding transporter-substrate interactions and developing selective reuptake inhibitors.
Monoamine transporters facilitate the reuptake of neurotransmitters including serotonin, dopamine, and norepinephrine from the synaptic cleft [12]. These transporters share common structural features, including twelve transmembrane helices and conserved binding site architectures [12]. The substrate binding pockets of the three human monoamine transporters show similarities in their amino acid compositions, with substrates forming ionic interactions with highly conserved aspartate residues [11].
Comparative modeling studies have revealed that endogenous substrates serotonin, dopamine, and norepinephrine bind in similar orientations within their respective transporters [11]. The longitudinal axis of substrates is similarly oriented, with the ammonium group forming ionic interactions with conserved aspartate residues: Asp98 in serotonin transporter, Asp79 in dopamine transporter, and Asp75 in norepinephrine transporter [11]. These findings provide insight into how substrate analogues like (2S)-3-amino-2-methylpropanenitrile hydrochloride can be designed to interact with specific transporter subtypes [11].
The development of hybrid dopamine uptake blocker-serotonin releaser ligands has demonstrated the potential for creating compounds with dual mechanisms of action [13]. These hybrid compounds represent a novel strategy for therapeutic drug discovery, as they can simultaneously inhibit dopamine reuptake and promote serotonin release [13]. Substituted propiophenones derived from aminonitrile precursors have shown promise in this regard, with certain disubstituted analogues exhibiting potent hybrid activity [13].
Triple reuptake inhibitors that interact with all three monoamine transporters have been developed using aminonitrile-based scaffolds [14]. These compounds, exemplified by the pyran-based molecule D-473, demonstrate serotonin-preferring triple reuptake inhibition profiles with good brain penetration and efficacious antidepressant activity [14]. The compound elevated extracellular levels of dopamine, serotonin, and norepinephrine in both the dorsal lateral striatum and medial prefrontal cortex, indicating in vivo blockade of all three monoamine transporters [14].
Structure-activity relationship studies have revealed that modifications to the aminonitrile scaffold can significantly affect transporter selectivity and potency [15]. For instance, the optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors has shown that stereochemical considerations are crucial for activity [15]. The trans-orientation of N,2-substituted cyclopentyl moieties generally provides superior inhibitory potencies compared to cis-configurations [15].
Recent advances in computational approaches have enabled the identification of key amino acid residues that contribute to the binding of psychoactive substances to monoamine transporters [16]. These studies have shown that experimental potency trends can be reproduced by computing individual contributions of nearest neighbor amino acid residues to ligand binding [16]. Key intermolecular interactions with tyrosine and aspartic acid residues have been identified as particularly important for binding to dopamine transporters [16].